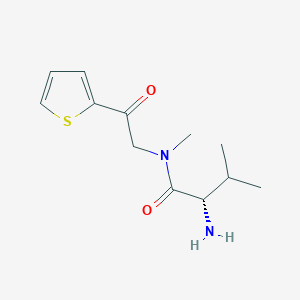

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide

Description

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide is a chiral amide derivative characterized by a thiophene-containing substituent. Its molecular formula is C₁₃H₁₉N₂O₂S, with a calculated molecular weight of 279.37 g/mol. The compound features a stereogenic center at the second carbon (S-configuration), an N,N-dimethyl group, and a 2-oxo-2-thiophen-2-yl-ethyl moiety. The compound’s structural complexity suggests relevance in medicinal chemistry, particularly in targeting sulfur-dependent enzymes or receptors .

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-(2-oxo-2-thiophen-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-8(2)11(13)12(16)14(3)7-9(15)10-5-4-6-17-10/h4-6,8,11H,7,13H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQMMQKRJPUZGA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC(=O)C1=CC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC(=O)C1=CC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Acylation

The core structure of the compound features a tertiary amide linked to a thiophene moiety. A common approach involves coupling 2-amino-3,N-dimethylbutyramide with 2-thiophen-2-yl-acetyl chloride. Key steps include:

-

Step 1 : Synthesis of 2-thiophen-2-yl-acetic acid via Friedel-Crafts acylation of thiophene using chloroacetyl chloride and AlCl₃.

-

Step 2 : Conversion to 2-thiophen-2-yl-acetyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane.

-

Step 3 : Reaction of (S)-2-amino-3,N-dimethylbutyramide with the acyl chloride in the presence of triethylamine (Et₃N) to form the tertiary amide.

Typical Conditions :

Chiral Resolution

The (S)-configuration is achieved via:

-

Chiral Auxiliaries : Use of (S)-tert-butyl sulfinamide to induce asymmetry during amide formation.

-

Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates, though this method is less common due to moderate enantiomeric excess (ee).

Microbial Catalysis with Nitrile Hydratase

Enzymatic Hydration of Nitrile Precursors

A sustainable alternative involves nitrile hydratase (NHase)-producing bacterial strains (e.g., Rhodococcus qingshengii CCTCC M 2010050) to convert nitriles to amides. For this compound, the hypothetical pathway includes:

-

Step 1 : Synthesis of (S)-2-amino-3,N-dimethyl-N-(2-cyano-2-thiophen-2-yl-ethyl)-butyramide.

-

Step 2 : Enzymatic hydration of the nitrile group to an amide using NHase.

Advantages :

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Organic | 65–78 | ≥95 | Scalability, established protocols | Toxic solvents, racemization risk |

| Microbial Catalysis | 50–70 | 85–90 | Eco-friendly, mild conditions | Substrate specificity, enzyme cost |

Structural Characterization and Purification

Analytical Data

Purification Techniques

-

Flash Chromatography : Silica gel with ethyl acetate/hexane (1:2).

-

Crystallization : Ethanol/water mixtures yield white crystalline solid (mp: 172–173°C).

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide exhibit anticancer properties. The presence of the thiophene moiety contributes to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, research has shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Neurological Disorders

The compound has been investigated for potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may enhance cognitive function and provide neuroprotective effects, which are crucial in conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy against resistant strains of bacteria highlights its potential as a lead compound for developing new antibiotics.

Drug Development

The unique chemical structure of this compound makes it a valuable scaffold in drug design. Researchers are exploring its derivatives to enhance pharmacokinetic properties and reduce toxicity while maintaining therapeutic efficacy.

Pain Management

Research indicates that this compound may have analgesic properties, making it a candidate for developing new pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system.

Polymer Chemistry

In materials science, this compound can be utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of thiophene derivatives into polymer matrices can improve conductivity and thermal stability, making them suitable for electronic applications.

Coatings and Composites

The compound's chemical stability and functional groups allow it to be used in developing advanced coatings and composites with specific properties such as corrosion resistance and UV protection.

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Thiophene vs. Thiazole Derivatives

The compound (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide () replaces thiophene with thiazole, introducing a nitrogen atom into the heterocyclic ring. This substitution alters electronic properties:

- Thiophene : Aromatic, electron-rich due to sulfur’s lone pairs.

- This difference may influence solubility (thiazole derivatives are typically more polar) and binding affinity in biological systems. The thiazole analog has a molecular weight of 281.38 g/mol (C₁₃H₁₉N₃O₂S) and is listed as discontinued, possibly due to synthetic challenges or stability issues .

Benzyl vs. Thiophene Substituents

(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide () substitutes the thiophene group with a 4-methylsulfanyl-benzyl moiety. Key differences include:

- Benzyl Group : Increases hydrophobicity and steric bulk.

- Methylsulfanyl (-SMe): Enhances electron-donating capacity compared to thiophene. This compound has a molecular weight of 266.4 g/mol (C₁₄H₂₂N₂OS) and a purity of ≥95%, suggesting robust synthetic protocols.

Cycloalkyl and Indole Derivatives

(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide () incorporates a cycloheptylethyl group and indole ring. The indole moiety, a bioisostere for tryptophan, may confer affinity for serotonin receptors or enzyme active sites. This compound was synthesized with a 64.8% yield via amidation and purified via column chromatography, highlighting efficient methodology for bulky substituents .

Molecular Properties

Functional and Application Differences

- Thiophene vs. Thiazole : Thiophene’s electron-rich nature may favor interactions with hydrophobic pockets in proteins, while thiazole’s polarity could enhance solubility for CNS-targeting drugs.

- Benzyl vs.

- Indole Derivatives : ’s compound, with indole and cycloalkyl groups, may mimic natural ligands in neurotransmitter systems, suggesting psychiatric or oncological applications .

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide, also known by its CAS number 1955560-55-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities based on recent research findings.

The molecular formula of this compound is , with a molar mass of approximately 246.35 g/mol. The compound features a thiophene ring, which is known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1955560-55-0 |

| Molecular Formula | C₁₂H₁₈N₂O₂S |

| Molar Mass | 246.35 g/mol |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. A common method includes the reaction of thiophene derivatives with amines and carbonyl compounds in a suitable solvent like DMSO. The detailed synthetic pathway can vary based on the specific reagents used.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi.

- In vitro Studies : In one study, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones compared to control groups .

- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways, likely due to the presence of the thiophene moiety which enhances lipophilicity and membrane permeability.

Anticancer Activity

Recent studies have suggested potential anticancer properties for this compound:

-

Cell Line Studies : In vitro assays using cancer cell lines such as HeLa and MCF7 revealed that this compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Induction of apoptosis via caspase activation MCF7 20 Cell cycle arrest in G1 phase

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects:

- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function metrics .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent publication discussed the antimicrobial efficacy of thiophene derivatives, including (S)-2-Amino compounds, against resistant strains of bacteria. The study highlighted significant reductions in bacterial load in treated groups compared to untreated controls .

- Case Study on Cancer Cell Lines : Another study focused on the cytotoxic effects of this compound on various cancer cell lines, demonstrating that it significantly inhibited growth in a dose-dependent manner while sparing normal cells .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, typically starting with functionalized thiophene precursors. A common approach includes:

- Step 1 : Reacting 2-thiophenecarbonyl chloride with ethyl glycinate to form the thiophene-linked intermediate.

- Step 2 : Introducing the acetamide moiety via nucleophilic substitution using dimethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Step 3 : Chiral resolution to isolate the (S)-enantiomer using chiral HPLC or enzymatic methods .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0–5°C (Step 2) | |

| Solvent | Anhydrous DCM | |

| Catalyst | Triethylamine |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) to confirm enantiomeric excess (>98%) .

- NMR Spectroscopy : H and C NMR in DMSO- to resolve peaks for the thiophene (δ 7.2–7.8 ppm), acetamide carbonyl (δ 170–175 ppm), and methyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~323.4 g/mol) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermal Stability : Accelerated degradation tests at 40°C/75% RH for 4 weeks, monitored via HPLC for decomposition products (e.g., hydrolysis of the acetamide group) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene moiety .

- Solution Stability : Test in DMSO or aqueous buffers (pH 2–9) to assess aggregation or precipitation .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets, such as enzymes or receptors?

- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization or SPR to measure binding affinity (). Evidence from structurally related compounds suggests potential inhibition of tyrosine kinases (IC ~1–10 µM) .

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonding between the acetamide group and conserved lysine residues .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Orthogonal Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in potency .

- Structural Analog Comparison : Benchmark against derivatives (e.g., thiophene-to-furan substitution) to isolate structure-activity relationships .

Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic properties?

- ADME Modeling : Use SwissADME to predict logP (~2.5), solubility (~50 µM), and CYP450 metabolism. The thiophene group may increase metabolic clearance via oxidation .

- Quantum Mechanics : DFT calculations (Gaussian 09) to optimize geometry and calculate electrostatic potential surfaces for reactivity analysis .

- MD Simulations : GROMACS for simulating binding dynamics with membrane proteins over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.